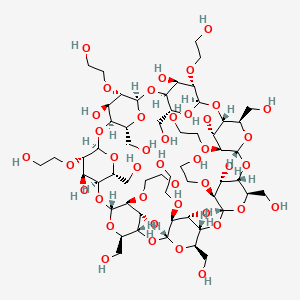
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride
Übersicht
Beschreibung
“N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride” is a chemical compound with the molecular formula C12H25Cl3N4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as the compound , has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . Piperidine derivatives, which are also present in the compound, are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis
The molecular structure of the compound includes a piperidine ring and an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.7 g/mol . Other specific physical and chemical properties of the compound are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride serves as a precursor in the synthesis of complex organic molecules. Efficient synthetic routes have been developed for derivatives of this compound, which are characterized by spectral methods such as IR, NMR, and mass spectrometry. These derivatives demonstrate significant antimicrobial activities, suggesting their potential in developing new therapeutic agents (Rajkumar et al., 2014; Vaid et al., 2013).
Antimicrobial and Antifungal Applications
Derivatives synthesized from this compound have shown excellent antibacterial and antifungal activities, comparing favorably with standard drugs. This highlights their potential in addressing drug-resistant microbial strains and infections (Rajkumar et al., 2014).
Corrosion Inhibition
Research into the application of derivatives of this compound has extended into the field of materials science, particularly in corrosion inhibition for mild steel in acidic conditions. These derivatives exhibit significant corrosion inhibition properties, thereby providing a potential pathway for protecting industrial materials (Das et al., 2017).
DNA Binding and Anticancer Activity
Studies have demonstrated that certain complexes derived from this compound bind strongly to calf thymus DNA and exhibit notable anticancer activity against various cancer cell lines. These findings open up new avenues for the development of cancer therapeutics (Mustafa et al., 2015).
Molecular Docking and Antioxidant Activities
Additionally, some derivatives have been explored for their antioxidant activities and pancreatic lipase inhibition, providing insights into their potential applications in managing oxidative stress-related diseases and obesity (Warad et al., 2020).
Zukünftige Richtungen
Imidazole and piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted derivatives like “N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride” is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing these moieties .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylimidazol-1-yl)ethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.3ClH/c1-15(2)9-10-16-8-7-14-12(16)11-3-5-13-6-4-11;;;/h7-8,11,13H,3-6,9-10H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTVAAPAJMHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)




![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)


![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)
